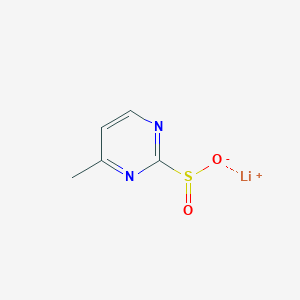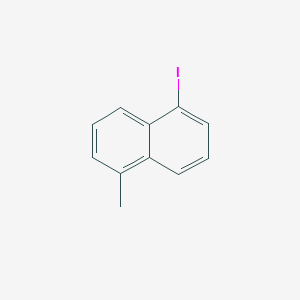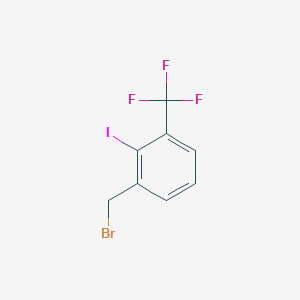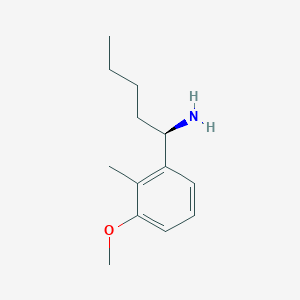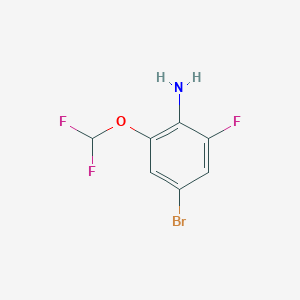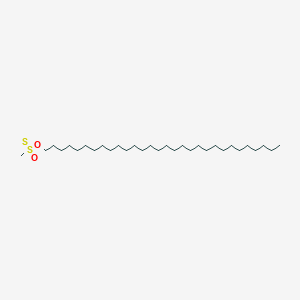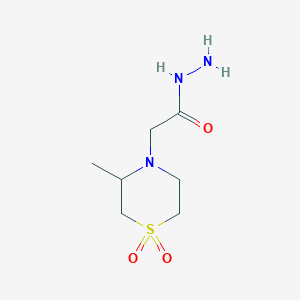
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide is a chemical compound with the molecular formula C6H13N3O3S It is known for its unique structure, which includes a thiomorpholine ring with a methyl group and a dioxido functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide typically involves the reaction of thiomorpholine with acetic hydrazide under controlled conditions. The process begins with the oxidation of thiomorpholine to form 1,1-dioxidothiomorpholine. This intermediate is then reacted with acetic hydrazide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of thiomorpholine followed by its reaction with acetic hydrazide. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido functional group.
Substitution: The methyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce derivatives with altered oxidation states.
Applications De Recherche Scientifique
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,1-Dioxidothiomorpholino)acetohydrazide: A closely related compound with similar structural features.
Thiazole Derivatives: Compounds containing the thiazole ring, which share some chemical properties with 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide.
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
Propriétés
Formule moléculaire |
C7H15N3O3S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)acetohydrazide |
InChI |
InChI=1S/C7H15N3O3S/c1-6-5-14(12,13)3-2-10(6)4-7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) |
Clé InChI |
CZLSLGJBQKTHFG-UHFFFAOYSA-N |
SMILES canonique |
CC1CS(=O)(=O)CCN1CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
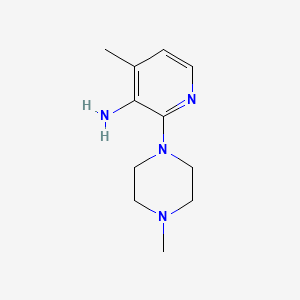


![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
